molecular formula C24H20ClN3O3 B2515538 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903315-85-5

2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2515538
CAS RN: 903315-85-5
M. Wt: 433.89
InChI Key: QKIMNFUBQCWBMV-UHFFFAOYSA-N
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Description

The compound of interest, 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, is a synthetic molecule that appears to be designed for biological activity, potentially as an antitumor agent. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with antitumor activities. For instance, compounds with a similar indazole carboxamide framework have been synthesized and shown to inhibit the proliferation of cancer cell lines such as A549 and BGC-823 .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with amination of 2,6-difluorobenzonitrile followed by cyclization with hydrazine hydrate to form the indazole core . The final step is a condensation reaction to introduce the carboxamide functionality. Although the exact synthesis of the compound is not detailed, it likely follows a similar synthetic route with appropriate modifications to introduce the chloro, methyl, and methoxybenzoyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the interaction of the compound with biological targets. The structure of the compound would likely reveal a planar indolizine core with substituents that could affect its binding affinity and specificity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized to understand their stability, solubility, and suitability for use as drugs. The provided papers do not offer specific data on the physical and chemical properties of the compound , but similar compounds have been synthesized and studied for their antitumor properties, suggesting a degree of stability and bioactivity .

Scientific Research Applications

Synthesis and Characterization

Researchers have been focusing on synthesizing and characterizing novel derivatives that are structurally related to 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involved reactions with various reagents, showcasing a method to create compounds with potential for further biological evaluation (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis of novel indole-benzimidazole derivatives provides insights into methods of creating complex structures that could serve as scaffolds for further pharmaceutical development (Wang et al., 2016).

Photoluminescent Properties

Investigations into the photoluminescent properties of related compounds, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have revealed unusual pH-dependent optical behaviors. These studies highlight the potential of such compounds in developing new photoluminescent materials for various applications (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activities

The exploration of biological activities is a significant area of interest. Compounds synthesized from similar structures have been evaluated for their antimicrobial, antitumor, anti-inflammatory, and antituberculosis activities. For example, a study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrated excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022). Another research effort involved the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, revealing methods for creating compounds with potential antimicrobial properties (Cucek & Verček, 2008).

properties

IUPAC Name

2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-9-10-16(25)13-18(14)27-24(30)20-19-8-3-4-11-28(19)22(21(20)26)23(29)15-6-5-7-17(12-15)31-2/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMNFUBQCWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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